Methysergide maleate
Overview
Description
Acebutolol hydrochloride is a cardioselective beta-adrenergic antagonist, commonly used in the treatment of hypertension and arrhythmias. It is known for its ability to block beta-1 receptors in the heart, which helps in reducing heart rate and blood pressure .
Mechanism of Action
Target of Action
Methysergide maleate primarily targets the 5-HT (serotonin) receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. This compound also has partial agonist effects on the 5-HT1A and some other 5-HT receptors .
Mode of Action
This compound acts as a serotonin antagonist . It interacts with its targets by blocking the effects of serotonin in the central nervous system (CNS), which directly stimulates the smooth muscle leading to vasoconstriction . Some alpha-adrenergic blocking activity has also been reported .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin pathway . By antagonizing the effects of serotonin, this compound can influence various physiological processes such as mood regulation, sleep, and vasoconstriction .
Pharmacokinetics
The systemic availability of methysergide is only 13% , most probably due to a high degree of first-pass metabolism to methylergometrine . Evidence of extrahepatic clearance of methysergide has also been found . After oral administration, the plasma concentrations of the metabolite methylergometrine were considerably higher than those of the parent drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition or blockage of the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches . This results in the prophylaxis of migraine and other vascular headaches .
Biochemical Analysis
Biochemical Properties
Methysergide maleate acts as a serotonin antagonist on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in the serotonin pathway .
Cellular Effects
This compound has been shown, both in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches . It influences cell function by antagonizing the effects of serotonin in blood vessels and gastrointestinal smooth muscle .
Molecular Mechanism
The mechanism of action of this compound involves its role as a serotonin antagonist. It acts on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . Some alpha-adrenergic blocking activity has also been reported .
Metabolic Pathways
This compound is involved in the serotonin pathway, where it acts as an antagonist . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a serotonin antagonist, it is likely that it interacts with transporters or binding proteins involved in the serotonin pathway .
Subcellular Localization
Given its role in the serotonin pathway, it is likely that it is localized to areas of the cell where this pathway is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acebutolol hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 3-acetyl-4-hydroxyphenylbutanamide with isopropylamine to form the intermediate, which is then reacted with epichlorohydrin to yield acebutolol. The final product is obtained by treating acebutolol with hydrochloric acid to form acebutolol hydrochloride .
Industrial Production Methods
In industrial settings, the production of acebutolol hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acebutolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Acebutolol can be oxidized to form its corresponding ketone.
Reduction: Reduction of acebutolol can yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives
Scientific Research Applications
Acebutolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors.
Medicine: Used in clinical trials for hypertension and arrhythmias.
Industry: Employed in the development of new beta-blockers .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with more pronounced effects on bronchial receptors.
Atenolol: Another cardioselective beta-blocker but with a longer half-life.
Metoprolol: Similar to acebutolol but with different pharmacokinetic properties
Uniqueness of Acebutolol Hydrochloride
Acebutolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which provides a balance between beta-blockade and mild beta stimulation. This makes it suitable for patients who may experience adverse effects from other beta-blockers .
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017106 | |
Record name | Methysergide hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-49-7 | |
Record name | Methysergide maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methysergide maleate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methysergide maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methysergide hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYSERGIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of methysergide maleate?
A1: this compound acts as a serotonin (5-hydroxytryptamine, 5-HT) receptor antagonist, primarily targeting the 5-HT2 receptor subtype. [] This means it blocks the action of serotonin at these receptors, preventing serotonin-mediated effects. []
Q2: How does serotonin receptor antagonism relate to migraine headaches?
A2: While the exact cause of migraines remains unclear, research suggests a connection between serotonin levels and the onset of migraine attacks. This compound's ability to block serotonin receptors is thought to contribute to its prophylactic effect against migraines. [, ]
Q3: Does this compound interact with other neurotransmitter systems?
A3: Research indicates that this compound can interact with other neurotransmitter systems, including the dopaminergic system. For example, it has been shown to block dopamine-induced inhibition of insulin release from the pancreas in vitro. [] It can also antagonize glutamate excitation of brain stem neurons. []
Q4: Does this compound affect insulin secretion?
A4: Studies show that this compound can potentiate both glucose-stimulated and tolbutamide-stimulated insulin secretion. [, , ] This suggests a potential role of endogenous serotonin or other indoleamines in regulating insulin release. []
Q5: What clinical conditions have been investigated for this compound treatment?
A5: Primarily, this compound has been studied for its efficacy in preventing migraine and cluster headaches. [, , ] It has also been explored for potential use in conditions like erythermalgia. []
Q6: Is this compound effective in treating acute migraine attacks?
A6: Research suggests that this compound is not effective for treating acute migraine attacks. Its primary benefit lies in its prophylactic use, reducing the frequency and severity of future attacks. []
Q7: Has this compound been studied for its effects on the reproductive system?
A7: Yes, animal studies have investigated the effects of this compound on reproductive hormone levels and testicular morphology in rats. Results indicate potential disruptions in the hypothalamic-pituitary-gonadal axis. []
Q8: What are some of the known side effects of this compound?
A8: this compound has been associated with a range of side effects, some of which can be serious. These include nausea, dizziness, gastrointestinal issues, skin rashes, and vascular complications. [, , , ]
Q9: Can this compound cause vascular complications?
A9: Several studies report cases of vascular complications associated with this compound use, including ischemia of limbs, abdominal angina, and mesenteric artery stenosis. [, , , , , , ] The mechanism behind these effects likely involves vasoconstriction and potential fibrotic changes in blood vessels. [, ]
Q10: Does this compound pose a risk of retroperitoneal fibrosis?
A10: Yes, retroperitoneal fibrosis is a serious and potentially life-threatening side effect associated with this compound. [, , ] This condition involves the development of fibrous tissue in the retroperitoneal space, which can compress and obstruct surrounding structures like the ureters. []
Q11: How is this compound metabolized in the body?
A11: While the precise metabolic pathways of this compound haven't been fully elucidated in the provided abstracts, research indicates that it can influence serotonin metabolism in the rat brain. [] Further investigation is needed to completely understand its pharmacokinetic profile.
Q12: What analytical techniques are used to study this compound?
A12: Various analytical techniques have been employed to study this compound, including spectrophotometry, chromatography, and ELISA for quantifying the drug and its effects on different systems. [, , ]
Q13: Have animal models been used to study this compound?
A13: Yes, animal models, particularly rodents, have been instrumental in investigating the effects of this compound on various physiological systems, including the central nervous system, cardiovascular system, and reproductive system. [, , , ]
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